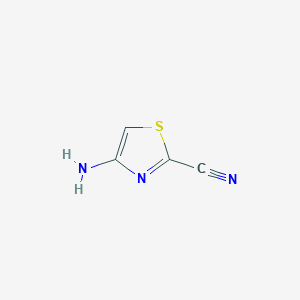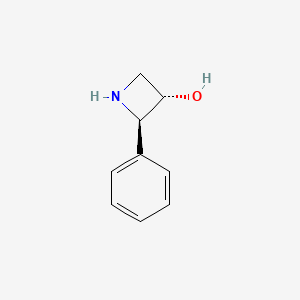
Rel-(2R,3S)-2-phenylazetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(2R,3S)-2-phenylazetidin-3-ol is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a four-membered azetidine ring with a hydroxyl group and a phenyl group attached, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3S)-2-phenylazetidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a β-lactam precursor with a phenyl-substituted reagent, followed by reduction to introduce the hydroxyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic resolution to obtain the desired enantiomer. These methods are optimized for high yield and purity, making them suitable for large-scale manufacturing.
化学反応の分析
Types of Reactions
Rel-(2R,3S)-2-phenylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the phenyl ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylazetidinone, while reduction could produce phenylazetidine.
科学的研究の応用
Rel-(2R,3S)-2-phenylazetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for specialty materials.
作用機序
The mechanism of action of Rel-(2R,3S)-2-phenylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Rel-(2R,3S)-2-phenylazetidin-3-ol can be compared with other similar compounds, such as:
Rel-(2R,3S)-2,3-dihydroxysuccinic acid: Both compounds have chiral centers and hydroxyl groups, but differ in their ring structures and functional groups.
Rel-(2R,3S)-2,3-epoxyheptane: This compound also features chiral centers but has an epoxide group instead of a hydroxyl group.
The uniqueness of this compound lies in its azetidine ring and phenyl substitution, which provide distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
(2R,3S)-2-phenylazetidin-3-ol |
InChI |
InChI=1S/C9H11NO/c11-8-6-10-9(8)7-4-2-1-3-5-7/h1-5,8-11H,6H2/t8-,9+/m0/s1 |
InChIキー |
DABKYHXVYXFLLS-DTWKUNHWSA-N |
異性体SMILES |
C1[C@@H]([C@H](N1)C2=CC=CC=C2)O |
正規SMILES |
C1C(C(N1)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


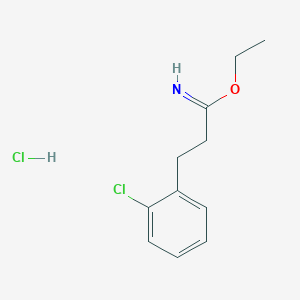
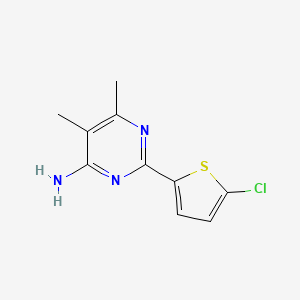
![1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13345199.png)
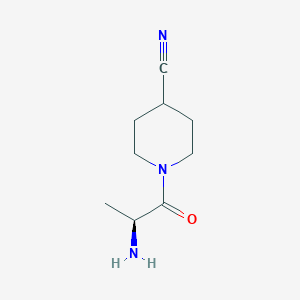
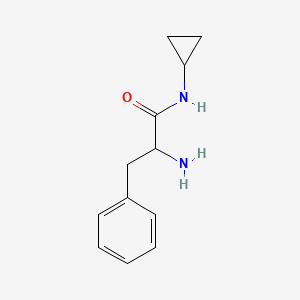
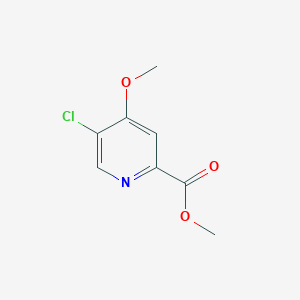
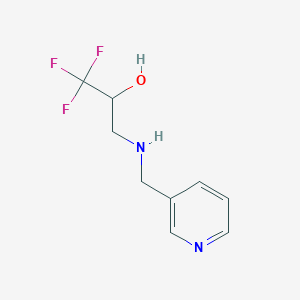
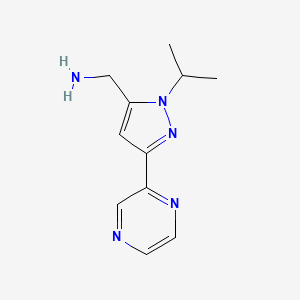
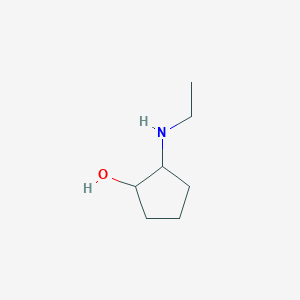
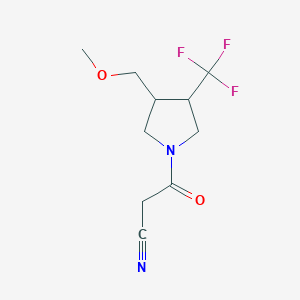
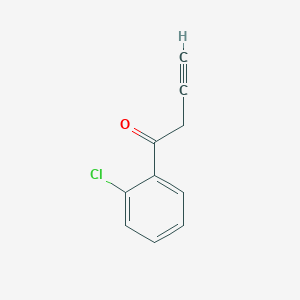
![6-(1,1-Dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)vinyl)cyclohex-2-en-1-ylidene)ethylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate](/img/structure/B13345253.png)
![2-(Benzo[d]isoxazol-6-yl)propan-1-amine](/img/structure/B13345255.png)
